3-Nitrobenzyl alcohol

Description

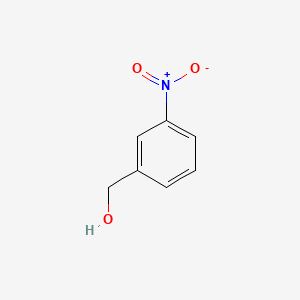

Structure

3D Structure

Properties

IUPAC Name |

(3-nitrophenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNPOQFCIIFQDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060698 |

Source

|

| Record name | Benzenemethanol, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 30-32 deg C; [Sigma-Aldrich MSDS] |

Source

|

| Record name | 3-Nitrobenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10806 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000858 [mmHg] |

Source

|

| Record name | 3-Nitrobenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10806 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

619-25-0 |

Source

|

| Record name | 3-Nitrobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobenzyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-NITROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F829X990IV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Nitrobenzyl Alcohol from 3-Nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 3-nitrobenzyl alcohol from 3-nitrobenzaldehyde (B41214), a common transformation in organic synthesis. The primary focus of this document is the selective reduction of the aldehyde functional group in the presence of a nitro group, a critical step in the preparation of various pharmaceutical intermediates and other fine chemicals.

Introduction

The conversion of 3-nitrobenzaldehyde to 3-nitrobenzyl alcohol is a fundamental example of a chemoselective reduction. The aldehyde group is reduced to a primary alcohol, while the nitro group remains intact. This selectivity is crucial for the synthesis of more complex molecules where the nitro group is required for subsequent transformations. The most common and efficient method for this conversion is the use of sodium borohydride (B1222165) (NaBH₄) as a reducing agent. This method is favored for its mild reaction conditions, high yields, and operational simplicity.

Reaction Principle

The synthesis relies on the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde. The nitro group, being an electron-withdrawing group, enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack. Sodium borohydride is a preferred reagent for this transformation because it is a mild reducing agent that selectively reduces aldehydes and ketones without affecting more resistant functional groups like nitro groups, esters, or carboxylic acids under standard conditions.[1][2]

Experimental Protocols

The following section details the experimental procedure for the synthesis of 3-nitrobenzyl alcohol from 3-nitrobenzaldehyde using sodium borohydride.

Methodology: Sodium Borohydride Reduction

This protocol is adapted from established literature procedures.[3]

Materials:

-

3-Nitrobenzaldehyde

-

Methanol (B129727) (MeOH)

-

Sodium Borohydride (NaBH₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice-water bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitrobenzaldehyde (1.32 mol) in methanol (1000 mL).

-

Cooling: Cool the solution to 0°C using an ice-water bath under a nitrogen atmosphere.

-

Addition of Reducing Agent: Slowly add sodium borohydride (0.66 mol) to the cooled solution in portions to control the reaction temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature for 1 hour.

-

Quenching: Re-cool the reaction mixture to 0°C and quench the reaction by the slow addition of ice-water.

-

Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with dichloromethane (5 x 200 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Concentrate the dried organic layer under reduced pressure to yield 3-nitrobenzyl alcohol as a liquid.

Data Presentation

The following table summarizes the quantitative data associated with the sodium borohydride reduction of 3-nitrobenzaldehyde.

| Parameter | Value | Reference |

| Reactants | ||

| 3-Nitrobenzaldehyde | 200 g (1.32 mol) | [3] |

| Sodium Borohydride | 25 g (0.66 mol) | [3] |

| Solvent | ||

| Methanol | 1000 mL | [3] |

| Reaction Conditions | ||

| Initial Temperature | 0°C | [3] |

| Reaction Temperature | Room Temperature | [3] |

| Reaction Time | 1 hour | [3] |

| Product | ||

| 3-Nitrobenzyl alcohol | 190.7 g | [3] |

| Yield | ||

| Percentage Yield | 93% | [3] |

Mandatory Visualizations

Reaction Workflow

The following diagram illustrates the experimental workflow for the synthesis of 3-nitrobenzyl alcohol.

Caption: Experimental workflow for the synthesis of 3-nitrobenzyl alcohol.

Signaling Pathway: Mechanism of Reduction

The diagram below outlines the mechanism of the reduction of 3-nitrobenzaldehyde with sodium borohydride.

References

A Technical Guide to 3-Nitrobenzyl Alcohol: Properties, Synthesis, and Applications

For Immediate Release

This technical guide provides a comprehensive overview of 3-Nitrobenzyl alcohol (3-NBA), a versatile organic compound with significant applications in research and development, particularly within the pharmaceutical and analytical sciences. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its key applications, including its role as a matrix in mass spectrometry and as a fundamental component of photolabile protecting groups.

Core Compound Identification

| Identifier | Value |

| Chemical Name | (3-Nitrophenyl)methanol |

| CAS Number | 619-25-0[1][2] |

| Molecular Formula | C₇H₇NO₃[1][2] |

| Molecular Weight | 153.14 g/mol [1][3][4] |

| Synonyms | m-Nitrobenzyl alcohol, 3-NBA, NOBA[1][2][4][5] |

Physicochemical Properties

A summary of the key physical and chemical properties of 3-Nitrobenzyl alcohol is presented below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value |

| Appearance | Clear yellow to brown crystalline low-melting solid or liquid[6][7] |

| Melting Point | 26-32 °C[3][4] |

| Boiling Point | 175-180 °C at 3 mmHg[3][4] |

| Density | 1.29 g/mL at 20 °C[3][4] |

| Solubility | Slightly soluble in water[6] |

| InChI Key | CWNPOQFCIIFQDM-UHFFFAOYSA-N[8] |

| SMILES | OCc1cccc(c1)--INVALID-LINK--=O[3] |

Synthesis of 3-Nitrobenzyl Alcohol

3-Nitrobenzyl alcohol can be synthesized through various methods. A common and efficient laboratory-scale synthesis involves the reduction of 3-nitrobenzaldehyde (B41214).

Experimental Protocol: Reduction of 3-Nitrobenzaldehyde

This protocol details the synthesis of 3-Nitrobenzyl alcohol from 3-nitrobenzaldehyde using sodium borohydride (B1222165) as the reducing agent.[1]

Materials:

-

3-nitrobenzaldehyde

-

Methanol (B129727) (MeOH)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Brine (saturated NaCl solution)

-

Ice-water bath

-

Nitrogen (N₂) atmosphere

Procedure:

-

Reaction Setup: Dissolve 3-nitrobenzaldehyde (1.0 equivalent) in methanol in a round-bottom flask. Place the flask in an ice-water bath to cool the solution to 0°C under a nitrogen atmosphere.

-

Addition of Reducing Agent: Slowly add sodium borohydride (0.5 equivalents) to the cooled solution.

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

Quenching: Re-cool the reaction mixture to 0°C and quench the reaction by the slow addition of ice-water.

-

Solvent Removal: Remove the methanol from the mixture under reduced pressure.

-

Extraction: Extract the aqueous residue with dichloromethane (3-5 times).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Concentrate the solution under reduced pressure to yield 3-Nitrobenzyl alcohol. The product is often obtained as a liquid and can be used in subsequent steps without further purification.[1]

Key Applications in Research and Drug Development

3-Nitrobenzyl alcohol's unique properties make it a valuable tool in several scientific domains.

Mass Spectrometry Matrix

3-Nitrobenzyl alcohol is widely used as a liquid matrix in desorption mass spectrometry techniques.[5] It is particularly effective for:

-

Fast Atom Bombardment (FAB-MS): 3-NBA serves as an excellent matrix for a wide range of compounds.[9][10]

-

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): It is used as a matrix for the analysis of synthetic polymers and proteins.[6][11]

-

Electrospray Ionization (ESI-MS): Doping low surface tension solvents with 3-NBA can enhance the charging of analytes, including noncovalent complexes.[5][12]

Photolabile Protecting Groups in Organic Synthesis

Nitrobenzyl-based compounds are a cornerstone in the development of photolabile protecting groups (PPGs), also known as "caging" groups.[7][8] These groups allow for the temporary masking of a functional group in a molecule. The protecting group can be removed with high spatial and temporal precision by irradiation with light, typically in the UV range.[7]

This "uncaging" process does not require chemical reagents, making it a clean and controllable method.[7] Nitrobenzyl-based PPGs are used to protect a variety of functional groups, including carboxylates, phosphates, amines, and alcohols.[13] This technology is particularly valuable in:

-

Drug Delivery: Caged compounds can be designed to release a therapeutic agent at a specific site in the body upon light activation.

-

Cell Biology: The controlled release of signaling molecules, such as neurotransmitters or secondary messengers, allows for the precise study of cellular processes.[8]

Intermediate in Chemical Synthesis

3-Nitrobenzyl alcohol and its derivatives are important intermediates in organic synthesis. For instance, the related p-nitrobenzyl alcohol is a precursor for p-aminobenzyl alcohol, which is an intermediate in the synthesis of antitumor drugs.[14] The nitro group can be readily reduced to an amine, which can then be further functionalized, making nitrobenzyl alcohols versatile building blocks in the synthesis of complex molecules.

References

- 1. Synthesis routes of 3-Nitrobenzyl alcohol [benchchem.com]

- 2. 3-Nitrobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 3-Nitrobenzyl alcohol - Wikipedia [en.wikipedia.org]

- 6. 3-Nitrobenzyl alcohol | 619-25-0 | FN33824 | Biosynth [biosynth.com]

- 7. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 8. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-硝基苯甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 3-Nitrobenzyl alcohol has wide applicability as a matrix for FAB-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-Nitrobenzyl alcohol | C7H7NO3 | CID 69267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Nitrobenzyl alcohol for mass spectrometry, = 99.5 619-25-0 [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. CN108117490B - Preparation method of p-nitrobenzyl alcohol - Google Patents [patents.google.com]

Navigating the Solubility Landscape of 3-Nitrobenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-Nitrobenzyl alcohol in common laboratory solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on providing a thorough qualitative summary, detailed experimental protocols for determining solubility, and a logical workflow for solvent selection and solubility testing.

Core Topic: Solubility of 3-Nitrobenzyl Alcohol

3-Nitrobenzyl alcohol, a versatile organic compound, sees frequent use in various chemical syntheses. Its solubility is a critical parameter for reaction kinetics, purification, and formulation development. Understanding its behavior in different solvent systems is paramount for optimizing experimental conditions and ensuring reproducible results.

Data Presentation: Qualitative Solubility Summary

| Solvent Class | Common Solvents | Qualitative Solubility of 3-Nitrobenzyl Alcohol | Citations |

| Aqueous | Water | Slightly soluble to soluble | [1][2][3][4] |

| Alcohols | Methanol, Ethanol | Data not readily available | |

| Ketones | Acetone | Data not readily available | |

| Ethers | Diethyl ether | Data not readily available | |

| Esters | Ethyl acetate | Data not readily available | |

| Halogenated | Dichloromethane | Data not readily available | |

| Hydrocarbons | Hexane, Toluene | Data not readily available |

Note: The term "soluble" can be subjective. It is strongly recommended that researchers experimentally determine the quantitative solubility of 3-Nitrobenzyl alcohol in the specific solvent and conditions relevant to their work.

Experimental Protocols: Determining Solubility

To address the absence of quantitative data, this section provides a detailed, step-by-step experimental protocol for determining the equilibrium solubility of an organic compound like 3-Nitrobenzyl alcohol using the widely accepted shake-flask method.[5][6][7][8][9]

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

1. Objective:

To determine the equilibrium solubility of a solid organic compound in a specific solvent at a controlled temperature.

2. Materials:

-

3-Nitrobenzyl alcohol (or the compound of interest)

-

Selected solvent of high purity

-

Analytical balance

-

Vials with screw caps (B75204) or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 3-Nitrobenzyl alcohol to a vial or flask. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired experimental temperature.

-

Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the undissolved solid to settle for a specified period (e.g., 1-2 hours) within the temperature-controlled environment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of 3-Nitrobenzyl alcohol of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of 3-Nitrobenzyl alcohol or HPLC).

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of 3-Nitrobenzyl alcohol in the filtered supernatant by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Report the temperature at which the solubility was determined.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of an organic compound, from initial qualitative assessment to quantitative analysis.

Caption: Workflow for Solubility Determination of an Organic Compound.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. 3-Nitrobenzyl alcohol(619-25-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. 3-Nitrobenzyl alcohol CAS#: 619-25-0 [m.chemicalbook.com]

- 4. 3-Nitrobenzyl alcohol [chembk.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. enamine.net [enamine.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

3-Nitrobenzyl Alcohol: A Review of its Physicochemical Properties

For immediate release:

Shanghai, China – December 21, 2025 – This technical guide provides a comprehensive overview of the current scientific understanding of 3-Nitrobenzyl alcohol (m-Nitrobenzyl alcohol), a significant organic compound utilized in various chemical syntheses. This document collates available data on its fundamental properties, though a detailed analysis of its crystal structure and potential polymorphism is currently limited by the lack of publicly available crystallographic data.

Introduction

Physicochemical Properties

3-Nitrobenzyl alcohol is a crystalline solid at room temperature, typically appearing as a yellow to brown substance.[1][3] Its physical and chemical characteristics are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₇H₇NO₃ | [1][4] |

| Molar Mass | 153.14 g/mol | [4] |

| Melting Point | 26-34 °C | [2][3][5] |

| Boiling Point | 175-180 °C at 3 mmHg | [2][5] |

| Density | 1.29 g/mL at 20 °C | [5][6] |

| Appearance | Yellow to brown crystalline solid | [1][3] |

| CAS Number | 619-25-0 | [4] |

Crystal Structure and Polymorphism: A Knowledge Gap

A thorough search of scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield any published single-crystal X-ray diffraction data for 3-Nitrobenzyl alcohol. Consequently, critical crystallographic information such as unit cell parameters (a, b, c, α, β, γ), space group, and the number of molecules per unit cell (Z) remains undetermined.

The absence of crystallographic data also means that the phenomenon of polymorphism—the ability of a solid material to exist in multiple crystalline forms—has not been documented for 3-Nitrobenzyl alcohol. Polymorphism is a critical consideration in the pharmaceutical and materials science industries as different polymorphs of a substance can exhibit distinct physical properties, including solubility, melting point, and stability.

Experimental Protocols: A General Approach

While specific experimental protocols for the crystallographic and thermal analysis of 3-Nitrobenzyl alcohol are not available due to the lack of published studies, this section outlines the general methodologies that would be employed for such investigations.

Crystallization and Recrystallization

The initial step in determining the crystal structure of a compound is to obtain single crystals of suitable size and quality. Recrystallization is the primary method for purifying solid organic compounds and for growing high-quality crystals.[7][8]

A general workflow for the recrystallization of a compound like 3-Nitrobenzyl alcohol would be as follows:

The choice of solvent is crucial and is determined by the solubility characteristics of the compound; an ideal solvent would dissolve the compound well at high temperatures but poorly at low temperatures.[7]

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms within the crystal lattice.

The experimental workflow for SC-XRD is depicted below:

References

- 1. Buy 3-Nitrobenzyl alcohol | 619-25-0 [smolecule.com]

- 2. 3-Nitrobenzyl alcohol - Wikipedia [en.wikipedia.org]

- 3. A15040.14 [thermofisher.com]

- 4. 3-Nitrobenzyl alcohol | C7H7NO3 | CID 69267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Nitrobenzyl alcohol 98 619-25-0 [sigmaaldrich.com]

- 6. 3-nitrobenzyl alcohol [stenutz.eu]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. scs.illinois.edu [scs.illinois.edu]

Spectroscopic Profile of 3-Nitrobenzyl Alcohol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3-nitrobenzyl alcohol (C₇H₇NO₃), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-nitrobenzyl alcohol, providing a quick reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 3-Nitrobenzyl Alcohol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.21 | d | 1H | Ar-H |

| ~8.07 | s | 1H | Ar-H |

| ~7.63 | d | 1H | Ar-H |

| ~7.50 | t | 1H | Ar-H |

| 4.81 | s | 2H | -CH₂- |

| 2.41 | s (broad) | 1H | -OH |

| Solvent: CDCl₃ |

Table 2: ¹³C NMR Spectroscopic Data for 3-Nitrobenzyl Alcohol

| Chemical Shift (δ) ppm | Assignment |

| 148.2 | C-NO₂ |

| 143.2 | C-CH₂OH |

| 129.5 | Ar-CH |

| 122.3 | Ar-CH |

| 121.3 | Ar-CH |

| 63.4 | -CH₂- |

| Solvent: CDCl₃. Note: One aromatic C-H signal is not explicitly listed in the referenced source.[1] |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 3-Nitrobenzyl Alcohol

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3500-3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| 3100-3000 | Medium | C-H Stretch | Aromatic (Ar-H) |

| 2950-2850 | Medium | C-H Stretch | Aliphatic (-CH₂-) |

| 1600-1585 | Medium | C=C Stretch | Aromatic Ring |

| 1570-1490 | Strong | N-O Asymmetric Stretch | Nitro (-NO₂) |

| 1500-1400 | Medium | C=C Stretch | Aromatic Ring |

| 1390-1300 | Strong | N-O Symmetric Stretch | Nitro (-NO₂) |

| 1260-1050 | Strong | C-O Stretch | Alcohol (-CH₂OH) |

| Data is based on characteristic absorption peaks for the present functional groups.[2][3] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Data for 3-Nitrobenzyl Alcohol

| λmax (nm) | Solvent |

| ~268 | Neutral water with 1% CH₃CN |

| Molar absorptivity data is not readily available.[4] |

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 3-nitrobenzyl alcohol for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. A relaxation delay may be included to ensure quantitative accuracy if needed.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale by setting the residual solvent peak of CDCl₃ to 7.26 ppm for ¹H or 77.16 ppm for ¹³C.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Perform baseline correction to obtain a flat baseline.

-

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid 3-nitrobenzyl alcohol directly onto the ATR crystal.

-

-

Instrument Setup:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and atmosphere (e.g., CO₂ and water vapor).

-

-

Data Acquisition:

-

Lower the ATR press to ensure firm contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

The resulting spectrum can be displayed in terms of transmittance or absorbance.

-

Identify and label the major absorption peaks.

-

UV-Vis Spectroscopy Protocol

-

Sample Preparation:

-

Prepare a dilute solution of 3-nitrobenzyl alcohol in a suitable UV-transparent solvent (e.g., neutral water with 1% acetonitrile). The concentration should be adjusted so that the maximum absorbance is within the linear range of the spectrophotometer (typically below 1.5).

-

Prepare a blank solution containing only the solvent.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

-

Select the desired wavelength range for scanning (e.g., 200-400 nm).

-

-

Data Acquisition:

-

Fill a clean quartz cuvette with the blank solvent and place it in the spectrophotometer.

-

Zero the instrument using the blank solution to correct for any absorbance from the solvent and the cuvette.

-

Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

-

-

Data Processing:

-

The software will display the absorbance spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3-nitrobenzyl alcohol.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

A Technical Guide to the Photochemical Properties of 3-Nitrobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the core photochemical properties of 3-Nitrobenzyl alcohol (3-NBA). It is intended for researchers, scientists, and professionals in drug development who may utilize 3-NBA's light-sensitive nature. This document details the intramolecular photoredox reaction that 3-NBA undergoes in aqueous solutions, its spectroscopic properties, photolysis products, and the experimental protocols necessary to characterize these features. Particular emphasis is placed on the methodologies for determining the quantum yield of photoreaction.

Introduction

3-Nitrobenzyl alcohol is an aromatic compound that exhibits distinct photochemical behavior, differing significantly from its more commonly studied ortho and para isomers. While o-nitrobenzyl derivatives are widely recognized as photolabile protecting groups that release a caged molecule upon UV irradiation, the meta-position of the nitro group in 3-NBA leads to a unique intramolecular photoredox reaction. This reaction is notably dependent on the presence of water and does not proceed in organic solvents.[1] Understanding the mechanism, products, and efficiency of this photoreaction is crucial for its potential applications in various fields, including chemical synthesis and the development of light-responsive materials.

Physicochemical and Spectroscopic Properties

A summary of the key physical, chemical, and spectroscopic properties of 3-Nitrobenzyl alcohol is presented below.

Table 1: Physicochemical Properties of 3-Nitrobenzyl Alcohol

| Property | Value | Reference |

| Chemical Formula | C₇H₇NO₃ | [2][3][4] |

| Molecular Weight | 153.14 g/mol | [2][4] |

| CAS Number | 619-25-0 | [3][4] |

| Appearance | Pale yellow to brown crystalline solid or liquid | |

| Melting Point | 30-32 °C | [3] |

| Boiling Point | 175-180 °C at 3 mmHg | [3] |

| Density | ~1.29 g/mL | [3] |

| Solubility | Slightly soluble in water; Soluble in common organic solvents |

Table 2: Spectroscopic Properties of 3-Nitrobenzyl Alcohol

| Parameter | Value | Conditions | Reference |

| UV Absorption Maximum (λmax) | 268 nm | In neutral water | [1] |

| Molar Absorptivity (ε) at λmax | Not explicitly reported in reviewed literature. | - | |

| Key IR Absorption Bands | Available in spectral databases. | - | [4] |

| Mass Spectrum Fragments (m/z) | 153 (M+), 136, 107, 89, 77 | Electron Ionization | [4] |

Photochemical Reaction

Reaction Mechanism: Intramolecular Photoredox

The primary photochemical process for 3-Nitrobenzyl alcohol in aqueous solution is an intramolecular photoredox reaction. This reaction is understood to proceed from the triplet excited state of the molecule.[1] The presence of water is essential for this photochemical transformation to occur.[1] The proposed mechanism involves the following key steps:

-

Photoexcitation: Upon absorption of UV light, 3-Nitrobenzyl alcohol is promoted to an excited singlet state, which then undergoes intersystem crossing to the more stable triplet state.

-

Proton Transfer: In the excited triplet state, a concerted abstraction of a benzylic proton by water and protonation of the nitro group occurs. This step is facilitated by the highly polarized nature of the excited state.[1]

-

Intermediate Formation: This proton transfer leads to the formation of a transient intermediate.

-

Product Formation: The intermediate subsequently undergoes further dark reactions to yield the final photoproducts.[1]

A diagram illustrating this photochemical pathway is provided below.

Photolysis Products

The photolysis of 3-Nitrobenzyl alcohol in aqueous media yields two primary types of products resulting from the intramolecular oxidation of the benzylic alcohol and reduction of the nitro group.[1]

-

3-Nitrosobenzaldehyde: The product of a two-electron oxidation-reduction.

-

Azoxybenzaldehyde: Formed from the condensation of the nitroso intermediate.

The total yield for these products is reported to be approximately 50% upon irradiation in neutral water.[1]

Table 3: Photolysis Products of 3-Nitrobenzyl Alcohol in Neutral Water

| Product | Structure | Yield | Reference |

| 3-Nitrosobenzaldehyde | O=NC₆H₄CHO | Not individually quantified | [1] |

| Azoxy Compound | (O⁻)(N⁺)=N(C₆H₄CHO)₂ | Not individually quantified | [1] |

| Total Yield | ~50% | [1] |

Quantum Yield

Experimental Determination of Quantum Yield

The quantum yield of the photolysis of 3-Nitrobenzyl alcohol can be determined using chemical actinometry. The potassium ferrioxalate (B100866) actinometer is a common and reliable choice for the UV region. The procedure involves comparing the rate of the photoreaction of interest to the rate of a photoreaction with a well-known quantum yield under identical irradiation conditions.

A general workflow for this determination is outlined below.

References

A Technical Guide to 3-Nitrobenzyl Alcohol for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sources, purity, and quality control of 3-nitrobenzyl alcohol for research purposes. It includes a comparative summary of commercial suppliers, detailed experimental protocols for purity analysis and enhancement, and a workflow for procurement and quality management.

Commercial Sources and Purity

3-Nitrobenzyl alcohol is readily available from several major chemical suppliers, with purities typically ranging from 97% to over 99.5%. The choice of supplier and grade often depends on the specific requirements of the research application, such as the need for high purity for sensitive analytical techniques like mass spectrometry. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Number(s) | Stated Purity | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | 146056 | 98% | 25 g, 100 g | General laboratory use. |

| 73148 | ≥99.5% | 5 g | Suitable for mass spectrometry. | |

| Thermo Fisher Scientific | A15040 | 98% | 25 g, 100 g | Formerly Alfa Aesar. |

| AC12813 | 99% | 1 g, 5 g, 25 g | High purity grade.[1][2] | |

| TCI Chemicals | N0178 | >97.0% (GC) | 25 g, 100 g, 500 g | Purity determined by Gas Chromatography. |

| Lab Pro Inc. | N0178-100G | Min. 97.0% (GC) | 100 g | Purity determined by Gas Chromatography.[3] |

| Aladdin Scientific | N159883 | ≥97% (GC) | 500 g | Purity determined by Gas Chromatography.[4] |

Experimental Protocols

For applications requiring stringent purity, commercially available 3-nitrobenzyl alcohol can be further purified and its purity verified using the following methods.

Protocol 1: Purity Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol provides a general method for determining the purity of 3-nitrobenzyl alcohol. It is based on standard methods for analyzing aromatic alcohols.[5][6]

Objective: To quantify the purity of a 3-nitrobenzyl alcohol sample and identify any volatile impurities.

Materials:

-

3-Nitrobenzyl alcohol sample

-

High-purity solvent for dilution (e.g., methanol (B129727) or acetone, HPLC grade)

-

Gas chromatograph equipped with a Flame Ionization Detector (FID)

-

Capillary column suitable for polar aromatic compounds (e.g., a wax-based column like a polyethylene (B3416737) glycol (PEG) phase)[7]

-

Autosampler vials and caps

-

Microsyringe

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the 3-nitrobenzyl alcohol sample at a concentration of approximately 1 mg/mL in the chosen solvent.

-

If necessary, perform serial dilutions to bring the concentration into the linear range of the detector.

-

-

GC-FID Instrument Parameters (Example):

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness PEG capillary column.

-

Carrier Gas: Helium or Nitrogen, at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to avoid column overload.[7]

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 10 °C/min.

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

Detector: Flame Ionization Detector (FID).

-

Detector Temperature: 280 °C.

-

Injection Volume: 1 µL.

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity of 3-nitrobenzyl alcohol using the area percent method, where the area of the main peak is divided by the total area of all peaks.

-

Protocol 2: Purification by Recrystallization

This protocol is adapted from a standard procedure for the recrystallization of p-nitrobenzyl alcohol and is suitable for enhancing the purity of 3-nitrobenzyl alcohol.[8]

Objective: To remove non-volatile impurities and increase the purity of solid 3-nitrobenzyl alcohol.

Materials:

-

Crude 3-nitrobenzyl alcohol

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring

-

Büchner funnel and filter paper

-

Vacuum flask and tubing

-

Activated carbon (optional, for removing colored impurities)

Procedure:

-

Dissolution:

-

Place the crude 3-nitrobenzyl alcohol in an Erlenmeyer flask.

-

Add a minimal amount of hot deionized water while stirring and heating on a hot plate. Continue adding small portions of hot water until the solid is completely dissolved.

-

If colored impurities are present, add a small amount of activated carbon and boil the solution for a few minutes.

-

-

Hot Filtration (if activated carbon was used):

-

Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon. This step should be done rapidly to prevent premature crystallization.

-

-

Crystallization:

-

Allow the hot, clear filtrate to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water.

-

Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

-

Protocol 3: Preparation of 3-Nitrobenzyl Alcohol as a MALDI Matrix

3-Nitrobenzyl alcohol is a common liquid matrix used in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for peptides and proteins.[2][9][10]

Objective: To prepare a 3-nitrobenzyl alcohol matrix solution and a sample-matrix mixture for MALDI-TOF analysis.

Materials:

-

High-purity 3-nitrobenzyl alcohol (≥99.5%)

-

Analyte (e.g., peptide or protein sample)

-

Solvents: Acetonitrile (B52724) (ACN) and 0.1% Trifluoroacetic acid (TFA) in water

-

MALDI target plate

-

Pipettes and tips

Procedure:

-

Matrix Solution Preparation:

-

Prepare a saturated solution of 3-nitrobenzyl alcohol in a 50:50 (v/v) mixture of acetonitrile and 0.1% TFA in water. Vortex the solution thoroughly.

-

-

Analyte Solution Preparation:

-

Dissolve the analyte in 0.1% TFA in water to a concentration of approximately 1-10 pmol/µL.

-

-

Sample-Matrix Co-crystallization (Dried-Droplet Method):

-

Mix the analyte solution and the matrix solution in a 1:1 volume ratio.

-

Spot 1 µL of the mixture onto the MALDI target plate.

-

Allow the spot to air-dry completely at room temperature before introducing it into the mass spectrometer.

-

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the procurement and quality control of 3-nitrobenzyl alcohol in a research setting.

Caption: Workflow for procuring and qualifying 3-Nitrobenzyl alcohol.

References

- 1. 3-Nitrobenzyl alcohol, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. 3-Nitrobenzyl alcohol, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. labproinc.com [labproinc.com]

- 4. biocompare.com [biocompare.com]

- 5. agilent.com [agilent.com]

- 6. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]

- 7. Testing for purity of butanol using GC-FID - Chromatography Forum [chromforum.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Sample preparation strategies in MALDI – MassTech [apmaldi.com]

- 10. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

An In-depth Technical Guide to the Isomers of Nitrobenzyl Alcohol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobenzyl alcohols are a class of aromatic organic compounds that exist as three constitutional isomers: 2-nitrobenzyl alcohol (ortho-), 3-nitrobenzyl alcohol (meta-), and 4-nitrobenzyl alcohol (para-). These isomers share the same molecular formula, C₇H₇NO₃, and molecular weight of approximately 153.14 g/mol , but differ in the substitution pattern of the nitro (-NO₂) and hydroxymethyl (-CH₂OH) groups on the benzene (B151609) ring.[1][2][3] This structural variance leads to distinct physical, chemical, and biological properties, making them valuable and versatile compounds in various scientific fields. They serve as critical intermediates in the synthesis of pharmaceuticals, dyes, and pesticides, and have unique applications in materials science and analytical chemistry.[2][4] This guide provides a comprehensive overview of the properties, synthesis, and applications of the nitrobenzyl alcohol isomers, with a focus on data relevant to research and development.

Chemical Structures and Nomenclature

The positional difference of the nitro group relative to the hydroxymethyl group defines the three isomers of nitrobenzyl alcohol.

References

Methodological & Application

Application Notes and Protocols for 3-Nitrobenzyl Alcohol (3-NBA) as a Matrix in FAB Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-nitrobenzyl alcohol (3-NBA) as a matrix in Fast Atom Bombardment (FAB) mass spectrometry.

Introduction to 3-Nitrobenzyl Alcohol (3-NBA) as a FAB Matrix

3-Nitrobenzyl alcohol (3-NBA) is a widely used liquid matrix in Fast Atom Bombardment (FAB) mass spectrometry, a soft ionization technique for analyzing non-volatile and thermally labile compounds.[1][2] Developed by Michael Barber and colleagues in 1980, FAB-MS involves bombarding a sample dissolved in a matrix with a high-energy beam of neutral atoms, such as argon or xenon, to generate ions for mass analysis.[1] The choice of matrix is critical for successful FAB-MS analysis, as it must effectively dissolve the analyte, facilitate ionization, and maintain a stable ion beam under high vacuum.[1][3]

3-NBA is an organic compound with the formula C₇H₇NO₃.[2] Its chemical structure, featuring a nitro group and a benzyl (B1604629) alcohol, contributes to its desirable properties as a FAB matrix.[4] It is particularly effective for a broad range of analytes, including peptides, proteins, organometallics, and other polar and non-polar compounds.[5][6]

Key Properties of 3-NBA:

| Property | Value | Reference |

| Chemical Formula | C₇H₇NO₃ | [2] |

| Molar Mass | 153.14 g/mol | [7] |

| Appearance | Pale yellow to yellow liquid or solid | [7][8] |

| Melting Point | 26-32 °C | |

| Boiling Point | 175-180 °C at 3 mmHg | |

| Density | 1.29 g/mL at 20 °C | |

| Vapor Pressure | Low | [9] |

Advantages and Disadvantages of 3-NBA as a FAB Matrix

The selection of a suitable matrix is often a balance of its advantages and disadvantages for a specific analyte and application.

Advantages:

-

Broad Applicability: 3-NBA is a versatile matrix suitable for a wide range of compounds, including those that are difficult to analyze with other matrices like glycerol (B35011).[5][10]

-

Good Solubility: It effectively dissolves a variety of polar and non-polar analytes.

-

Enhanced Ionization: For certain compounds, particularly organometallics and some peptides, 3-NBA can produce more intense and longer-lasting ion currents compared to glycerol.[11]

-

Reduced Fragmentation: As a "softer" matrix than glycerol in some cases, it can lead to less fragmentation and more prominent molecular ion peaks.

-

Low Volatility: Its low vapor pressure ensures its stability in the high vacuum of the mass spectrometer.[3]

Disadvantages:

-

Matrix Background Ions: Like all FAB matrices, 3-NBA produces its own characteristic background ions in the mass spectrum, which can interfere with the analysis of low-mass analytes.

-

Potential for Adduct Formation: The matrix can sometimes form adducts with the analyte, leading to additional peaks in the mass spectrum ([M+NBA+H]⁺).

-

Chemical Reactivity: The nitro group in 3-NBA can potentially react with certain analytes.

-

Viscosity: While its viscosity is generally favorable, it can be higher than some other matrices, which may affect sample loading.

Comparative Data of FAB Matrices

While specific quantitative comparisons can be highly dependent on the analyte and instrument conditions, the following table provides a general comparison of 3-NBA with other common FAB matrices based on reported performance characteristics.

| Matrix | Typical Analytes | Relative Signal Intensity (Analyte Dependent) | Background Interference | Notes |

| 3-Nitrobenzyl alcohol (3-NBA) | Peptides, Organometallics, Porphyrins, Glycolipids | Often higher than glycerol for non-polar compounds | Moderate | Good for compounds that are poorly soluble or give weak signals in glycerol.[6][10] |

| Glycerol | Peptides, Carbohydrates, Polar compounds | Moderate | Low to Moderate | The most common and general-purpose FAB matrix.[1] |

| Thioglycerol | Peptides, Proteins | Can be higher than glycerol | Higher than glycerol | Can enhance protonation and signal for some peptides.[9] |

| Diethanolamine (DEA) | Acidic compounds | Good for negative ion mode | Moderate | Suitable for enhancing [M-H]⁻ ions.[12] |

| Triethanolamine (TEA) | Acidic compounds | Good for negative ion mode | Moderate | Similar to DEA, effective for negative ion analysis.[12] |

Experimental Protocols

Protocol 1: General Preparation of 3-NBA Matrix and Sample for FAB-MS

This protocol outlines the basic steps for preparing a sample for FAB-MS analysis using a 3-NBA matrix.

Materials:

-

3-Nitrobenzyl alcohol (3-NBA), mass spectrometry grade

-

Analyte of interest

-

Suitable solvent for the analyte (e.g., methanol, chloroform, water)

-

Vortex mixer

-

Pipettes

-

FAB target probe

Procedure:

-

Analyte Solution Preparation: Dissolve the analyte in a minimal amount of a suitable volatile solvent to achieve a concentration of approximately 1-10 µg/µL.

-

Matrix Application: Apply a small drop (approximately 0.5-1 µL) of 3-NBA directly onto the surface of the FAB target probe.

-

Sample-Matrix Mixing:

-

On-Probe Method: Add 0.5-1 µL of the analyte solution to the droplet of 3-NBA on the target probe. Gently mix with the pipette tip.

-

Pre-Mixing Method: In a small vial, mix 1 µL of the analyte solution with 1 µL of 3-NBA. Vortex briefly and then apply 1-2 µL of the mixture to the FAB target probe.

-

-

Solvent Evaporation: Allow any volatile solvent to evaporate in the air for a few seconds before introducing the probe into the mass spectrometer.

-

Introduction into Mass Spectrometer: Insert the FAB probe into the ion source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum according to the instrument's standard operating procedure for FAB analysis.

Caption: Workflow for FAB-MS sample preparation using 3-NBA.

Protocol 2: FAB-MS Analysis of Peptides using 3-NBA

This protocol is specifically tailored for the analysis of peptides.

Materials:

-

3-Nitrobenzyl alcohol (3-NBA)

-

Peptide sample

-

0.1% Trifluoroacetic acid (TFA) in water (solvent A)

-

Acetonitrile (solvent B)

-

Vortex mixer

-

Pipettes

-

FAB target probe

Procedure:

-

Peptide Solution Preparation: Dissolve the peptide sample in a mixture of solvent A and solvent B (e.g., 50:50 v/v) to a final concentration of 10-100 pmol/µL. The presence of a small amount of acid like TFA can improve protonation and signal intensity.[3]

-

Matrix Preparation: If the 3-NBA is solid, gently warm it to its melting point (around 30°C).

-

Sample Loading:

-

Apply approximately 1 µL of 3-NBA to the FAB target.

-

Add 1 µL of the peptide solution to the matrix on the target.

-

Thoroughly mix the peptide solution and the matrix with the pipette tip.

-

-

Instrument Parameters (General Guidance):

-

Ion Source: FAB

-

FAB Gas: Argon or Xenon

-

Atom Gun Energy: 4-8 keV

-

Scan Range: m/z 100 - 4000 (adjust based on expected peptide mass)

-

Polarity: Positive ion mode for observing [M+H]⁺ ions.

-

-

Data Acquisition: Introduce the probe into the mass spectrometer and acquire the spectrum. The signal for peptides in 3-NBA is often stable over several minutes.

Protocol 3: FAB-MS Analysis of Organometallic Compounds using 3-NBA

This protocol is adapted for the analysis of organometallic complexes.

Materials:

-

3-Nitrobenzyl alcohol (3-NBA)

-

Organometallic sample

-

An appropriate solvent (e.g., dichloromethane, chloroform, or toluene)

-

Inert atmosphere glovebox (if the sample is air-sensitive)

-

FAB target probe

Procedure:

-

Sample Preparation (under inert atmosphere if necessary): Dissolve the organometallic compound in a minimal amount of a suitable, volatile solvent.

-

Matrix Application: Apply about 1 µL of 3-NBA to the FAB target.

-

Sample-Matrix Mixing: Add 1 µL of the organometallic solution to the 3-NBA on the target and mix. For air-sensitive compounds, this step should be performed in a glovebox, and the target should be quickly transferred to the mass spectrometer.

-

Instrument Parameters (General Guidance):

-

Ion Source: FAB

-

FAB Gas: Xenon is often preferred for higher mass compounds.

-

Atom Gun Energy: 6-10 keV

-

Scan Range: Adjust based on the expected mass of the complex, including ligands.

-

Polarity: Both positive and negative ion modes can be informative for organometallics, showing molecular ions, fragments (loss of ligands), and counter-ions.[6]

-

-

Data Acquisition: Introduce the probe into the ion source and begin data acquisition.

Caption: Simplified schematic of the FAB ionization process.

Visualization of Key Relationships

The following diagram illustrates the logical relationships that make 3-NBA a suitable matrix for FAB-MS.

Caption: Key properties of 3-NBA contributing to its effectiveness as a FAB matrix.

References

- 1. Fast atom bombardment - Wikipedia [en.wikipedia.org]

- 2. 3-Nitrobenzyl alcohol - Wikipedia [en.wikipedia.org]

- 3. massspec.unm.edu [massspec.unm.edu]

- 4. A fast atom bombardment and matrix-assisted laser desorption/ionization mass spectrometry study of doubly charged porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Nitrobenzyl alcohol has wide applicability as a matrix for FAB-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. web.uvic.ca [web.uvic.ca]

- 7. labproinc.com [labproinc.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fast atom bombardment mass spectrometry of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Deuterium-labeled 3-nitrobenzyl alcohol as a matrix for fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Improved ternary matrices for the analysis of ferri-pyoverdins by fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: 3-Nitrobenzyl Alcohol in MALDI-MS for Peptide Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a cornerstone technique for the analysis of biomolecules, including peptides. The choice of matrix is critical to the success of MALDI-MS analysis, as it facilitates the desorption and ionization of analyte molecules. While solid crystalline matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are commonly used, liquid matrices offer distinct advantages, particularly in terms of sample homogeneity and reproducibility. 3-Nitrobenzyl alcohol (3-NBA) is a liquid matrix that has been utilized in MALDI-MS, offering a viable alternative to traditional solid matrices for specific applications in peptide analysis.

These application notes provide a comprehensive overview of the use of 3-Nitrobenzyl alcohol (3-NBA) as a liquid matrix in MALDI-MS for peptide analysis. Included are detailed protocols, a comparative analysis of its performance, and a discussion of its advantages and limitations.

Advantages and Disadvantages of 3-Nitrobenzyl Alcohol as a Liquid Matrix

The use of a liquid matrix like 3-NBA presents a different set of characteristics compared to solid crystalline matrices.

Advantages:

-

Improved Reproducibility and Homogeneity: Liquid matrices provide a more homogenous distribution of the analyte, which can lead to better shot-to-shot reproducibility and more reliable quantitative analysis.[1][2] This overcomes the "sweet spot" issue often encountered with crystalline matrices.

-

Simplified Sample Preparation: The sample preparation with liquid matrices can be simpler and faster as it eliminates the co-crystallization step.

-

Reduced Analyte Degradation: The gentle incorporation of the analyte into the liquid matrix can minimize the potential for analyte degradation that may occur during crystal formation.

Disadvantages:

-

Lower Sensitivity: Historically, liquid matrices, including 3-NBA, have been associated with lower sensitivity compared to their solid counterparts.[2]

-

Potential for Contamination: The non-volatile nature of liquid matrices can lead to contamination of the ion source over time.

-

Matrix-Related Ions: Like all matrices, 3-NBA can produce background ions in the low mass range, which might interfere with the analysis of small peptides.

Experimental Protocols

Materials and Reagents

-

3-Nitrobenzyl alcohol (3-NBA), high purity

-

Peptide standard (e.g., Angiotensin I, Bradykinin)

-

Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

MALDI target plate

-

Micropipettes and tips

Protocol 1: Preparation of 3-NBA Liquid Matrix Solution

A key aspect of using a liquid matrix is the preparation of the matrix solution. The following is a general protocol that can be optimized for specific applications.

-

Prepare a stock solution of 3-NBA: Dissolve 3-NBA in a suitable organic solvent, such as methanol or acetonitrile, to a concentration of 10-50 mg/mL. The choice of solvent can influence the viscosity and drying time of the matrix on the target plate.

-

Acidify the matrix solution (optional but recommended): Add 0.1% TFA to the matrix solution. The addition of an acid can improve the ionization efficiency of peptides.

-

Vortex and Sonicate: Ensure the 3-NBA is completely dissolved by vortexing and brief sonication.

Protocol 2: Sample Preparation and Application

The following "dried-droplet" like method is adapted for a liquid matrix.

-

Analyte Solution: Prepare the peptide sample in a suitable solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile. The concentration of the peptide should be in the low picomole to femtomole range per microliter.

-

Matrix-Analyte Mixture: Mix the peptide solution with the 3-NBA matrix solution. A typical ratio is 1:1 (v/v), but this can be optimized. For example, mix 1 µL of the peptide solution with 1 µL of the 3-NBA solution.

-

Spotting on the MALDI Target: Pipette 0.5 - 1 µL of the matrix-analyte mixture onto the MALDI target plate.

-

Drying: Allow the spot to air-dry or use a gentle stream of nitrogen. With a liquid matrix, the solvent will evaporate, leaving a viscous droplet of 3-NBA containing the analyte.

Data Presentation: Comparative Performance

| Feature | 3-Nitrobenzyl Alcohol (Liquid Matrix) | α-Cyano-4-hydroxycinnamic acid (CHCA) (Solid Matrix) | 2,5-Dihydroxybenzoic acid (DHB) (Solid Matrix) |

| Homogeneity | Excellent | Fair to Good (crystal-dependent) | Fair to Good (crystal-dependent) |

| Reproducibility | Good to Excellent | Fair to Good | Fair to Good |

| Sensitivity | Moderate | High | High |

| Mass Range | Suitable for peptides and small proteins | Primarily for peptides < 3500 Da | Peptides and small proteins |

| "Sweet Spot" Searching | Not required | Often necessary | Often necessary |

| Vacuum Stability | Good | Excellent | Excellent |

| Ion Source Fouling | Potential for gradual buildup | Minimal | Minimal |

Typical MALDI-TOF MS Instrument Settings for Peptide Analysis

The following table outlines typical instrument parameters for peptide analysis using a MALDI-TOF mass spectrometer. These settings may require optimization depending on the specific instrument and sample.

| Parameter | Setting |

| Ionization Mode | Positive Ion |

| Laser Type | Nitrogen Laser (337 nm) |

| Laser Fluence | Optimized for signal intensity, typically just above the ionization threshold |

| Acceleration Voltage | 20-25 kV |

| Reflector Voltage | 20-25 kV (for reflectron mode) |

| Detector Voltage | Optimized for signal-to-noise ratio |

| Mass Range | 500 - 4000 m/z |

| Data Acquisition | Averaging of 100-500 laser shots per spectrum |

| Calibration | External or internal calibration with known peptide standards |

Visualizations

Experimental Workflow for Peptide Analysis using a Liquid Matrix

The following diagram illustrates the typical workflow for analyzing a peptide sample using a liquid matrix like 3-NBA in MALDI-MS.

Conclusion

3-Nitrobenzyl alcohol offers a viable liquid matrix alternative for MALDI-MS analysis of peptides, with its primary advantages being improved sample homogeneity and reproducibility. While it may not always match the sensitivity of traditional solid matrices, its ease of use and the potential for more reliable quantitative measurements make it a valuable tool for specific research applications. The protocols and information provided herein serve as a guide for researchers and scientists looking to explore the utility of 3-NBA in their peptide analysis workflows. As with any analytical method, optimization of the experimental parameters is crucial for achieving the best results.

References

3-Nitrobenzyl Alcohol (3-NBA): A Versatile Matrix for Mass Spectrometry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzyl alcohol (3-NBA) is a widely utilized liquid matrix in various mass spectrometry techniques, most notably Fast Atom Bombardment (FAB), Liquid Secondary Ion Mass Spectrometry (LSIMS), and Matrix-Assisted Laser Desorption/Ionization (MALDI).[1][2][3] Its liquid state at or near ambient temperatures and its ability to effectively dissolve a broad range of analytes make it a versatile choice for the analysis of thermally labile and non-volatile compounds. This document provides detailed application notes and protocols for the use of 3-NBA in mass spectrometry.

Physicochemical Properties of 3-Nitrobenzyl Alcohol

A thorough understanding of the physical and chemical properties of 3-NBA is crucial for its effective application as a matrix.

| Property | Value | Reference |

| Chemical Formula | C₇H₇NO₃ | [4] |

| Molecular Weight | 153.14 g/mol | [4] |

| Appearance | Pale yellow solid or liquid | [4] |

| Melting Point | 26-32 °C | [4] |

| Boiling Point | 175-180 °C at 3 mmHg | [4] |

| Density | 1.29 g/mL at 20 °C | [4] |

| UV Absorption | Strong absorption in the UV range | [5] |

| Common Solvents | Methanol (B129727), Ethanol (B145695), Acetonitrile, Chloroform | [6] |

Applications of 3-Nitrobenzyl Alcohol in Mass Spectrometry

3-NBA has demonstrated broad applicability across a diverse range of analytes:

-

Peptides and Proteins: 3-NBA is frequently employed for the analysis of peptides and proteins, facilitating their ionization while minimizing fragmentation.[7][8]

-

Small Molecules: It serves as an effective matrix for the analysis of various small organic molecules, including drugs and their metabolites.

-

Organometallic Compounds: The matrix has been successfully used in the characterization of organometallic complexes.[4]

-

Lipids: 3-NBA can be utilized for the analysis of lipids, although its performance may vary depending on the lipid class.[4][9][10]

-

Porphyrins and Cyclic Peptides: It has been shown to be a suitable matrix for the analysis of these specific classes of molecules.[4]

Experimental Protocols

While specific, standardized protocols with precise analyte-to-matrix ratios and solvent compositions are not extensively detailed in the available literature, the following general procedures for MALDI and FAB mass spectrometry using 3-NBA can be followed. Researchers are encouraged to optimize these protocols for their specific analytes and instrumentation.

Protocol 1: Sample Preparation for MALDI Mass Spectrometry using 3-NBA

This protocol outlines the dried-droplet method, a common technique for MALDI sample preparation.

Materials:

-

3-Nitrobenzyl alcohol (3-NBA)

-

Analyte of interest

-

Appropriate solvent for analyte and matrix (e.g., acetonitrile, methanol, ethanol, or a mixture with water)

-

Trifluoroacetic acid (TFA), 0.1% solution (optional, for enhancing protonation)

-

MALDI target plate

-

Pipettes and tips

Procedure:

-

Matrix Solution Preparation: Prepare a saturated solution of 3-NBA in a suitable solvent. A common starting point is a concentration of 10 mg/mL. If the analyte is a peptide or protein, a solvent mixture such as acetonitrile/water (1:1, v/v) with 0.1% TFA is often used. For small molecules, other organic solvents like methanol or ethanol may be appropriate.[6]

-

Analyte Solution Preparation: Dissolve the analyte in a compatible solvent to a concentration typically in the range of 1-100 pmol/µL.

-

Sample-Matrix Mixture: Mix the analyte solution and the matrix solution. The optimal analyte-to-matrix molar ratio can vary significantly and should be empirically determined. A common starting point is a 1:1 (v/v) mixture of the analyte and matrix solutions. For initial experiments, it is advisable to test a range of ratios.

-

Spotting: Pipette 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.

-

Crystallization: Allow the solvent to evaporate at room temperature, leading to the co-crystallization of the analyte and the matrix. A thin, uniform layer of crystals is desirable for optimal results.

-

Mass Spectrometric Analysis: Introduce the target plate into the mass spectrometer and acquire data.

Protocol 2: Sample Preparation for Fast Atom Bombardment (FAB) Mass Spectrometry using 3-NBA

As a liquid matrix, 3-NBA is well-suited for FAB analysis.

Materials:

-

3-Nitrobenzyl alcohol (3-NBA)

-

Analyte of interest

-

Solvent for dissolving the analyte (if necessary)

-

FAB probe tip

-

Pipettes and tips

Procedure:

-

Matrix Application: Apply a small drop (approximately 1-2 µL) of liquid 3-NBA directly onto the FAB probe tip. If 3-NBA is in its solid form, it can be gently warmed to its melting point.

-

Analyte Introduction: Dissolve the analyte in a minimal amount of a suitable volatile solvent. Apply a small volume (typically 1 µL) of the analyte solution to the 3-NBA droplet on the probe tip.

-

Mixing: Gently mix the analyte with the matrix on the probe tip using the pipette tip.

-

Solvent Evaporation: If a volatile solvent was used to dissolve the analyte, allow it to evaporate within the mass spectrometer's vacuum antechamber.

-

Mass Spectrometric Analysis: Insert the probe into the ion source for FAB analysis. The liquid matrix will continuously replenish the surface with the analyte under the high-energy atom beam.[3]

Quantitative Data and Comparison with Other Matrices

Generally, the choice of matrix is empirical, and it is recommended to test several matrices to determine the optimal one for a specific application. While 3-NBA offers the advantage of being a liquid matrix, which can lead to more homogeneous sample preparations, solid matrices like CHCA and SA are often favored for their high sensitivity in peptide and protein analysis.[1]

Visualizations

Experimental Workflow for MALDI Sample Preparation with 3-NBA

Caption: Workflow for MALDI sample preparation using 3-NBA matrix.

Experimental Workflow for FAB Sample Preparation with 3-NBA

Caption: Workflow for FAB sample preparation using 3-NBA matrix.

Conclusion

3-Nitrobenzyl alcohol is a valuable and versatile liquid matrix for a range of mass spectrometry applications, particularly for FAB and liquid-state MALDI. Its ability to dissolve a wide array of analytes makes it a useful tool in the analysis of complex samples. While detailed comparative quantitative data is limited in the literature, the provided general protocols offer a solid starting point for researchers to develop and optimize their methods for successful mass spectrometric analysis.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. 3-Nitrobenzyl alcohol has wide applicability as a matrix for FAB-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fast atom bombardment - Wikipedia [en.wikipedia.org]

- 4. MALDI-TOF MS analysis of lipids from cells, tissues and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 7. Fast atom bombardment mass spectrometry of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fast Atom Bombardment - Creative Proteomics [creative-proteomics.com]

- 9. Imaging of lipid species by MALDI mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aocs.org [aocs.org]

3-Nitrobenzyl Alcohol: A Versatile Matrix for Liquid Secondary Ion Mass Spectrometry (LSIMS) in Research and Drug Development

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the landscape of mass spectrometry, the choice of matrix is paramount to achieving high-quality data, particularly in Liquid Secondary Ion Mass Spectrometry (LSIMS). 3-Nitrobenzyl alcohol (3-NBA) has long been established as a versatile and reliable liquid matrix for the analysis of a wide array of molecules, ranging from small organic compounds to large biomolecules.[1][2] Its unique properties make it an invaluable tool for researchers, scientists, and drug development professionals seeking sensitive and reproducible results.